molecular formula C8H6N2O2 B074807 5-Phenyl-1,3,4-oxadiazol-2-ol CAS No. 1199-02-6

5-Phenyl-1,3,4-oxadiazol-2-ol

Cat. No.: B074807
CAS No.: 1199-02-6
M. Wt: 162.15 g/mol
InChI Key: NVXPWAAHRICPQU-UHFFFAOYSA-N
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Description

5-Phenyl-1,3,4-oxadiazol-2-ol is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms, one oxygen atom, and a phenyl group attached to the ring. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Phenyl-1,3,4-oxadiazol-2-ol can be synthesized through several methods. One common approach involves the cyclodehydration of N,N’-diacylhydrazines under microwave-assisted conditions. This method yields the desired oxadiazole derivatives with high efficiency . Another method involves the use of iodine as a catalyst to facilitate the oxidative cyclization of hydrazides and aldehydes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-1,3,4-oxadiazol-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts like iodine and transition metals .

Major Products Formed

The major products formed from these reactions include substituted oxadiazoles, which have diverse applications in medicinal chemistry and materials science .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Phenyl-1,3,4-oxadiazol-2-ol include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its phenyl group enhances its stability and biological activity compared to other oxadiazole isomers .

Properties

IUPAC Name

2-phenyl-2H-1,3,4-oxadiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8-10-9-7(12-8)6-4-2-1-3-5-6/h1-5,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXPWAAHRICPQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2N=NC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199-02-6
Record name delta(sup 2)-1,3,4-Oxadiazolin-5-one, 2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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